Cdc7-IN-8
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Overview
Description
Cdc7-IN-8 is a potent inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for kinase inhibitors often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Cdc7-IN-8 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Cdc7-IN-8 has a wide range of scientific research applications, including:
Mechanism of Action
Cdc7-IN-8 exerts its effects by inhibiting the activity of CDC7 kinase. CDC7 phosphorylates the MCM protein complex, which is essential for the initiation of DNA replication. By inhibiting CDC7, this compound disrupts DNA replication, leading to replication stress, DNA damage, and ultimately cell death. This mechanism is particularly effective in cancer cells with high replication stress, making this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Several other CDC7 inhibitors have been developed, including:
CDC7-IN-1: A potent and selective ATP-competitive CDC7 kinase inhibitor.
CDC7-IN-3 to 7: Compounds with efficient CDC7 kinase selectivity and the ability to induce cell death in cancer cells.
Uniqueness of Cdc7-IN-8
This compound stands out due to its high potency and selectivity for CDC7 kinase. It has shown significant anti-proliferative and cytotoxic effects in various cancer cell lines, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-oxa-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5O2/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |
InChI Key |
GQKMQWSLJVXSMV-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
Canonical SMILES |
C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Origin of Product |
United States |
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